molecular formula C₈H₉F₆N₂O₂ B1147709 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate CAS No. 1252780-72-5

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate

Cat. No. B1147709
M. Wt: 279.16
InChI Key:
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Description

Synthesis Analysis

The synthesis of related trifluoromethylated piperazines involves one-pot reactions and cascade assembly processes. For instance, trifluoromethylated piperazin-2-ones can be synthesized through the treatment of trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines, demonstrating the unique influence of the trifluoromethyl group on reaction pathways (Rulev et al., 2013). Additionally, eco-friendly microwave-assisted synthesis methods have been reported, offering efficient routes for creating such compounds (Said et al., 2020).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular structure of related compounds, indicating conventional chair conformations for piperazine rings and the influence of trifluoromethyl groups on molecular configuration (Chen et al., 2007).

Chemical Reactions and Properties

Palladium-catalyzed synthesis methods have been explored for creating 2-(aminomethyl)indoles from related trifluoroacetamidophenyl compounds, showcasing the versatility of these compounds in chemical reactions (Ambrogio et al., 2006). Such reactions highlight the chemical reactivity and potential for further functionalization of the trifluoromethylated piperazine skeleton.

Physical Properties Analysis

The physical properties, including thermal stability and crystal structure, have been characterized using various analytical techniques. For instance, the synthesis and characterization of related compounds provide valuable information on their stability and molecular conformation, contributing to a better understanding of their physical behavior (Govindhan et al., 2017).

Chemical Properties Analysis

Explorations into the chemical properties of trifluoromethylated piperazines reveal insights into their reactivity and potential applications. For example, novel synthesis methods have been developed to create trifluoromethyl-containing piperazines with high regioselectivity and yield, highlighting the chemical versatility and potential utility of these compounds (Hirotaki et al., 2017).

Scientific Research Applications

  • Synthesis and Photolysis Applications :

    • The compound 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate is involved in the synthesis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines. The photolysis of these compounds leads to the aromatization of the triazine ring and has been proposed as a novel method for the photogeneration of acidity. Antimicrobial and antifungal activities of the synthesized compounds were also evaluated S. M. Ivanov, K. Lyssenko, V. Traven, (2020).
  • Antitumor Activity Against Breast Cancer Cells :

    • Some derivatives of this compound bearing the piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. Specifically, these derivatives were found to have promising antiproliferative agents against MCF-7 breast cancer cells, with compounds showing higher activity compared to the anticancer drug cisplatin L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, (2014).
  • Synthesis of Hybrid Molecules with Biological Action Potential :

    • The compound is used in the synthesis of hybrid molecules based on the 1,3,5-triazine platform containing additional pharmacophore fragments. These molecules show high potential for biological activity, and the anticoagulant activity of some synthesized molecules due to their inhibitory effect on blood coagulation factors is notable ChemChemTech, (2023).
  • Antiarrhythmic Activity :

    • Piperazine derivatives containing 2,2,2-trifluoroethoxy ring substituents were prepared and evaluated for oral antiarrhythmic activity, showing that considerable variation in the heterocyclic ring is permissible. One of these compounds, flecainide acetate, was studied extensively and selected for clinical trial as an antiarrhythmic E. H. Banitt, W. Bronn, W. Coyne, J. R. Schmid, (1977).

Safety And Hazards

The safety information for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P280, P305+P351+P338, P310 .

properties

IUPAC Name

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(12)11-3-1-10-2-4-11;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWXDUUKQILBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate

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